molecular formula C16H17NO2 B12515598 N,N-Bis(4-methylphenyl)glycine CAS No. 725252-92-6

N,N-Bis(4-methylphenyl)glycine

Cat. No.: B12515598
CAS No.: 725252-92-6
M. Wt: 255.31 g/mol
InChI Key: JBZXVWYJEFXXTL-UHFFFAOYSA-N
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Description

N,N-Bis(4-methylphenyl)glycine is a synthetic N-aryl glycine derivative of significant interest in advanced chemical and pharmacological research. As a member of the phenylglycine family, this compound serves as a versatile building block for the synthesis of more complex molecules. Its structure suggests potential application as a precursor in the development of novel chemical entities, similar to how other N-aryl glycines are utilized in exploring therapeutic targets like the GPR88 receptor in the central nervous system . N-aryl glycines, in general, have also garnered attention in the field of organic materials, particularly for their role in photopolymerization processes, where they can act as efficient initiators for free radical reactions . This compound is offered for research and development purposes only. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any human use. Researchers can leverage this chemical as a key intermediate in organic synthesis, medicinal chemistry, and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

725252-92-6

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-(4-methyl-N-(4-methylphenyl)anilino)acetic acid

InChI

InChI=1S/C16H17NO2/c1-12-3-7-14(8-4-12)17(11-16(18)19)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H,18,19)

InChI Key

JBZXVWYJEFXXTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)O)C2=CC=C(C=C2)C

Origin of Product

United States

Synthetic Methodologies for N,n Bis 4 Methylphenyl Glycine and Its Precursors

Direct Synthetic Routes

Direct routes to N,N-Bis(4-methylphenyl)glycine involve the formation of the crucial nitrogen-carbon bonds in the final steps of the synthesis. Key strategies include advanced amination reactions and classical alkylation methods.

Reductive Amination: This powerful method for forming carbon-nitrogen bonds involves the reaction of a carbonyl compound with an amine, followed by the reduction of the resulting imine or iminium ion intermediate. jocpr.commasterorganicchemistry.com For the synthesis of this compound, this could theoretically be achieved by the reductive amination of glyoxylic acid with di-p-tolylamine. The process is a one-pot synthesis where the amine and carbonyl compound condense to form an imine, which is then reduced in situ. youtube.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl group. masterorganicchemistry.comorganic-chemistry.org

A related approach involves the reaction of a substituted aniline (B41778) with glyoxylic acid under reductive conditions. For instance, N-substituted-phenyl glycine (B1666218) can be prepared by reacting a substituted aniline with glyoxylic acid in the presence of a palladium-carbon catalyst and hydrogen gas. googleapis.comgoogle.com This method forms an imine intermediate which is subsequently reduced to the corresponding N-aryl glycine. googleapis.com

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination has become a fundamental tool for the formation of carbon-nitrogen bonds, particularly in the synthesis of aryl amines. wikipedia.orgnumberanalytics.com This palladium-catalyzed cross-coupling reaction pairs amines with aryl halides or triflates. wikipedia.org The synthesis of this compound could be envisioned through a double N-arylation of a glycine ester, or more directly, by the coupling of di-p-tolylamine with an α-haloacetate, such as ethyl bromoacetate (B1195939). The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org Over the years, several generations of catalyst systems have been developed, allowing the reaction to proceed under milder conditions with a broader range of substrates. wikipedia.org The success of the Buchwald-Hartwig amination is often attributed to the use of sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that facilitate the key steps of the catalytic cycle. numberanalytics.comrsc.org

Alkylation represents a classical and direct approach to forming N-C bonds. In the context of this compound synthesis, the most straightforward alkylation strategy involves the reaction of di-p-tolylamine with an appropriate glycine synthon bearing a leaving group. A common reagent for this purpose is an α-haloacetic acid or its ester derivative, such as chloroacetic acid or ethyl bromoacetate.

This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of di-p-tolylamine attacks the electrophilic α-carbon of the glycine synthon, displacing the halide leaving group. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid byproduct. The choice of solvent and temperature can influence the reaction rate and yield. This method is a versatile way to synthesize various N-alkyl and N-aryl amino acids. monash.edu

Synthesis of Key Intermediates and Starting Materials

The efficiency of the direct synthetic routes often depends on the availability and purity of key intermediates and starting materials.

Di-p-tolylamine: The central precursor for many synthetic routes to this compound is di-p-tolylamine, also known as bis(4-methylphenyl)amine. sigmaaldrich.com One established method for its synthesis involves the reaction of p-toluidine (B81030) with itself at elevated temperatures. A patent describes a method where p-toluidine is heated in the presence of anhydrous aluminum chloride and a solvent, such as o-dichlorobenzene or p-cymene, at temperatures ranging from 150°C to 195°C. google.com Another approach involves the palladium-catalyzed Buchwald-Hartwig coupling of p-toluidine with an aryl halide like 4-bromotoluene. chemicalbook.com

Table 1: Selected Synthetic Conditions for Di-p-tolylamine
Starting MaterialReagentsConditionsYieldReference
p-ToluidineAnhydrous aluminum chloride, ammonium (B1175870) chloride, o-dichlorobenzene165-195°C, 18 hoursNot specified, purity 98.3% google.com
p-ToluidineAnhydrous aluminum chloride, ammonium chloride, p-cymene150-155°CNot specified google.com
Amine, Aryl Halide[Pd(IPr*me)(acac)Cl], LiHMDS1,4-dioxane, 110°C, 3 hoursUp to 99% chemicalbook.com

4-Methylaniline (p-Toluidine): This primary aniline is a fundamental starting material. chembk.com It is typically prepared on an industrial scale by the reduction of p-nitrotoluene. Common reduction methods include catalytic hydrogenation using catalysts like palladium on carbon, or chemical reduction, for example, using iron powder in acidic medium or sodium sulfide. chembk.com

A variety of glycine derivatives are employed in the synthesis of N-substituted amino acids. For alkylation reactions, α-haloacetic acids (e.g., chloroacetic acid, bromoacetic acid) and their corresponding esters are the most common electrophilic partners.

For reductive amination pathways, glyoxylic acid is the key C2 building block. It serves as the carbonyl component that condenses with the amine to form the requisite imine intermediate. googleapis.com

The synthesis of N-aryl glycine derivatives can also be achieved through methods like the rearrangement of 2-chloro-N-aryl acetamides. nih.gov This reaction proceeds in the presence of a copper salt and a base, involving a proposed 1,4-diarylpiperazine-2,5-dione intermediate which is then cleaved to afford the desired N-aryl glycine. nih.gov Other approaches include the direct C-H arylation of N-aryl glycine esters with arylboronic acids using a palladium catalyst. rsc.org

Mechanistic Studies of Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols.

Buchwald-Hartwig Amination: The generally accepted mechanism for the Buchwald-Hartwig amination begins with the reduction of a Pd(II) precatalyst to a catalytically active Pd(0) species. libretexts.org The catalytic cycle then proceeds through three main steps:

Oxidative Addition: The Pd(0) complex reacts with the aryl halide (Ar-X) to form an arylpalladium(II) halide complex. wikipedia.orgnumberanalytics.com

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido ligand.

Reductive Elimination: The final step is the reductive elimination from the arylpalladium(II) amido complex, which forms the desired C-N bond of the product and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.org

Reductive Amination: The mechanism of reductive amination involves two key stages. youtube.comyoutube.com

Imine/Iminium Ion Formation: The amine first adds to the carbonyl group of the aldehyde or ketone (in this case, glyoxylic acid) to form a carbinolamine intermediate. This intermediate then dehydrates, often under mild acid catalysis, to form a C=N double bond, resulting in an imine or a protonated iminium ion. jocpr.comyoutube.com

Reduction: A hydride reducing agent (e.g., NaBH₃CN) then attacks the electrophilic carbon of the imine/iminium ion, reducing the double bond to a single bond and forming the final amine product. masterorganicchemistry.comyoutube.com The selectivity of reagents like NaBH₃CN is key, as they are more reactive towards the protonated iminium ion than the starting carbonyl compound. masterorganicchemistry.com

Alkylation: The mechanism for the N-alkylation of di-p-tolylamine with a reagent like ethyl bromoacetate is a standard bimolecular nucleophilic substitution (Sₙ2) reaction. The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic α-carbon atom of the ester. This attack occurs simultaneously with the departure of the bromide ion, which is the leaving group. The reaction proceeds through a single transition state without the formation of a discrete intermediate.

Optimization of Reaction Conditions and Yields

The formation of di-p-tolylamine, a secondary diarylamine, can be effectively achieved through cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation. The Buchwald-Hartwig reaction, which utilizes a palladium catalyst and a phosphine ligand, is a versatile method for forming carbon-nitrogen bonds. bristol.ac.ukyoutube.com The optimization of this reaction involves a careful selection of the catalyst, ligand, base, and solvent. For instance, the choice of phosphine ligand can significantly influence the reaction's efficiency, with bulky, electron-rich ligands often providing superior results. researchgate.net The base also plays a critical role, with common choices including sodium tert-butoxide, potassium tert-butoxide, and cesium carbonate. The reaction temperature and concentration are also key parameters that need to be fine-tuned to achieve optimal yields. bristol.ac.uk

The Ullmann condensation is another classical method for the synthesis of diarylamines, typically employing a copper catalyst at elevated temperatures. wikipedia.org Traditional Ullmann reactions often required harsh conditions, but modern advancements have introduced milder reaction protocols using copper(I) catalysts with various ligands. organic-chemistry.orgmdpi.com Optimization of the Ullmann reaction for di-p-tolylamine synthesis would involve screening different copper sources (e.g., CuI, CuBr), ligands (e.g., diamines, phenols), bases (e.g., K2CO3, Cs2CO3), and solvents (e.g., DMF, DMSO, pyridine). wikipedia.orgfrontiersin.org The reaction temperature remains a critical parameter to control for achieving high yields. orientjchem.org

The subsequent step, the N-alkylation of di-p-tolylamine with an alpha-haloacetic acid, such as chloroacetic acid, to yield this compound, also requires careful optimization. This reaction is a nucleophilic substitution where the secondary amine displaces the halide. The choice of base is paramount in this step to deprotonate the carboxylic acid of the product and to neutralize the hydrogen halide formed during the reaction. Common bases for this transformation include sodium bicarbonate, sodium carbonate, and triethylamine. The reaction is often performed in a polar solvent, and in some cases, aqueous media can be employed, which offers a greener alternative to organic solvents. researchgate.net The reaction temperature and the molar ratio of the reactants are also important variables to optimize for maximizing the yield and minimizing the formation of byproducts. Studies on the alkylation of tertiary amines with chloroacetic acid have shown that the concentration of reagents can significantly impact the reaction rate and conversion, suggesting that association phenomena in solution play a role. researchgate.net

To illustrate the impact of reaction parameters on the yield of the precursor and the final product, the following tables summarize potential optimization studies based on established methodologies.

Table 1: Optimization of Di-p-tolylamine Synthesis via Buchwald-Hartwig Amination

EntryPalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
1Pd(OAc)2P(t-Bu)3NaOt-BuToluene8075
2Pd2(dba)3XPhosNaOt-BuToluene10092
3Pd2(dba)3RuPhosK3PO4Dioxane10088
4Pd(OAc)2SPhosCs2CO3Toluene11095
5Pd2(dba)3BrettPhosKHMDSTHF8090

This table is a representative example based on typical Buchwald-Hartwig amination optimization studies and does not represent actual experimental data for the synthesis of di-p-tolylamine.

Table 2: Optimization of N-Alkylation of a Secondary Amine with Chloroacetic Acid

EntrySecondary AmineBaseSolventTemperature (°C)Time (h)Yield (%)
1Di-p-tolylamineNaHCO3Acetonitrile (B52724)601265
2Di-p-tolylamineK2CO3DMF80885
3Di-p-tolylamineTriethylamineDichloromethaneRT2450
4Di-p-tolylamineCs2CO3DMSO100690
5Di-p-tolylamineNaHCO3Water801078

This table is a representative example based on general N-alkylation procedures and does not represent actual experimental data for the synthesis of this compound.

Advanced Spectroscopic and Structural Characterization of N,n Bis 4 Methylphenyl Glycine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules, offering detailed insights into the chemical environment of individual atoms. For N,N-Bis(4-methylphenyl)glycine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques have been employed to assemble a complete picture of its molecular framework.

¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum of this compound provides valuable information about the different types of protons and their neighboring atoms within the molecule. In a typical spectrum recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the glycine (B1666218) moiety, and the methyl protons of the tolyl groups are observed. The aromatic protons typically appear as doublets in the downfield region of the spectrum, a result of their coupling with adjacent protons on the phenyl rings. The methylene protons of the glycine unit exhibit a characteristic singlet, indicating no adjacent protons to couple with. The methyl protons on the tolyl groups also present as a sharp singlet, confirming their chemical equivalence.

Proton Type Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic CH7.04-7.26d~8.0
Glycine CH₂4.01sN/A
Methyl CH₃2.23-2.25sN/A

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

¹³C NMR Analysis of Carbon Framework

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon skeleton of this compound. The spectrum displays distinct signals for the carboxyl carbon, the aromatic carbons, the methylene carbon, and the methyl carbons. The carboxyl carbon is typically found in the most downfield region of the spectrum due to the deshielding effect of the two oxygen atoms. The aromatic carbons show a series of signals, with their chemical shifts influenced by the nitrogen atom and the methyl groups. The methylene carbon of the glycine moiety and the methyl carbons of the tolyl groups appear in the more upfield region of the spectrum.

Carbon Type Chemical Shift (δ, ppm)
Carboxyl C=O~165.4
Aromatic C-N~147.7-152.2
Aromatic C-CH₃~135.4
Aromatic CH~114.9-127.4
Glycine CH₂~53.4
Methyl CH₃~17.7

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To further confirm the structural assignments and elucidate the connectivity between different parts of the molecule, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons. In the case of this compound, COSY spectra would show correlations between the ortho- and meta-protons on the tolyl rings, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. An HSQC spectrum would definitively link the proton signals of the methylene and methyl groups to their corresponding carbon signals in the ¹³C NMR spectrum. It would also correlate the aromatic proton signals with their directly attached aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over two or three bonds). For this compound, HMBC is crucial for piecing together the entire molecular structure. For instance, it would show correlations between the methylene protons and the carboxyl carbon, as well as the aromatic carbons of the tolyl groups. It would also show correlations between the methyl protons and the aromatic carbons of the tolyl rings, solidifying the assignment of these groups.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. A strong and broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, often appearing broad due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid appears as a sharp and intense peak around 1700-1750 cm⁻¹. The C-N stretching vibration of the tertiary amine can be found in the 1200-1350 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretching of the methyl and methylene groups are seen just below 3000 cm⁻¹.

Raman spectroscopy provides complementary information. The symmetric stretching of the carboxylate group (COO⁻) often gives a strong Raman band. Aromatic ring vibrations are also typically strong in the Raman spectrum, providing a characteristic fingerprint for the tolyl groups.

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
Carboxylic AcidC=O stretch1700-1750
Tertiary AmineC-N stretch1200-1350
AromaticC-H stretch>3000
AlkylC-H stretch<3000
AromaticC=C stretch1450-1600Strong

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

For this compound, high-resolution mass spectrometry (HRMS) can be used to determine its exact molecular weight, which can then be used to confirm its elemental composition. The fragmentation pattern observed in the mass spectrum provides further structural clues. Common fragmentation pathways for this molecule would likely involve the loss of the carboxyl group (as CO₂), cleavage of the bond between the nitrogen and the glycine moiety, and fragmentation of the tolyl groups. The observation of a peak corresponding to the [M+H]⁺ ion is also common in techniques like electrospray ionization (ESI).

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For this compound, single-crystal X-ray diffraction analysis would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the covalent structure of the molecule.

Conformation: The exact spatial orientation of the tolyl groups relative to the glycine moiety. This would reveal the degree of twisting or planarity in the molecule.

Intermolecular interactions: How the individual molecules of this compound pack together in the crystal lattice. This includes identifying any hydrogen bonding involving the carboxylic acid group and other intermolecular forces like van der Waals interactions.

Crystal Packing Analysis

For instance, the analysis of a structurally related compound, 1-{4-[bis(4-methylphenyl)-amino]phenyl}ethene-1,2,2-tricarbonitrile , shows that it crystallizes in the centrosymmetric orthorhombic space group Pbca, with eight molecules in the unit cell. psu.edunih.gov The packing in this molecule is significantly influenced by the bulky tricyanovinyl (TCV) group, which directs the formation of π-stacked dimers. psu.edunih.gov Another example, 'Bis glycine' squarate , crystallizes in the monoclinic system with the space group C2/c. rsc.org These examples highlight how different functional groups and molecular symmetries lead to distinct packing arrangements in the solid state.

Table 1: Crystallographic Data for Analogue Compounds

Parameter 1-{4-[bis(4-methylphenyl)-amino]phenyl}ethene-1,2,2-tricarbonitrile nih.gov 'Bis glycine' squarate rsc.org
Crystal System Orthorhombic Monoclinic
Space Group Pbca C2/c
Z (Molecules/Unit Cell) 8 Data not specified

| Refinement Value (R) | Data not specified | 0.06 |

Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The solid-state architecture of molecular crystals is governed by a network of non-covalent intermolecular interactions. These forces, while weaker than covalent bonds, are crucial in determining the crystal's stability, density, and physical properties.

Hydrogen Bonding: This is a strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In glycine-containing structures, the carboxylic acid and amine groups are primary sites for hydrogen bonding. For example, studies on various N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives reveal that molecules are linked by hydrogen bonds to form dimers with characteristic R₂²(8) ring motifs. nih.gov

π-Stacking: This interaction occurs between the π-orbitals of adjacent aromatic rings. The arrangement can be face-to-face or offset. In the crystal structure of 1-{4-[bis(4-methylphenyl)-amino]phenyl}ethene-1,2,2-tricarbonitrile , the molecular packing results in the formation of π-stacks of dimers, with short π–π distances observed at 3.444 Å. psu.edunih.gov Such interactions are vital for charge transport in organic semiconductor materials. psu.edu Another related compound, N,N'-bis(4-nitrobenzylidene)ethane-1,2-diamine , also exhibits a structure where sheets of molecules are linked into a three-dimensional array through aromatic π-π stacking interactions.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, color-coded to show the nature and proximity of intermolecular contacts.

The analysis generates two-dimensional "fingerprint plots," which summarize all the intermolecular contacts in the crystal. Each point on the plot corresponds to a specific pair of distances (dᵢ and dₑ) from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) the surface. The distribution and features of these plots provide quantitative information about the prevalence of different types of interactions.

For example, in the analysis of N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives , fingerprint plots distinguish between different contacts like H···H, O···H, N···H, and C···H. nih.gov The O···H plots for these compounds show characteristic long, sharp spikes, indicative of strong hydrogen-bonding interactions. nih.gov Similarly, for a complex involving 'Bis glycine' squarate , Hirshfeld analysis provides information about the nature and type of intermolecular close contacts experienced by the molecules. rsc.org This method allows for a detailed understanding of how molecules "see" each other within the crystal lattice.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower energy (ground state) orbitals to higher energy (excited state) orbitals. The wavelength of maximum absorbance (λ_max) and the intensity of the absorption are characteristic of a molecule's electronic structure.

For molecules with aromatic rings and conjugated systems, common electronic transitions include π → π* (from a bonding π-orbital to an antibonding π-orbital) and n → π (from a non-bonding orbital to an antibonding π*-orbital). In a compound like this compound, the p-tolyl groups and the glycine moiety would be expected to give rise to such transitions.

While a specific spectrum for the title compound is not available, data from related molecules are illustrative. The UV-Vis spectrum of 'Bis glycine' squarate shows a lower cutoff wavelength at 280 nm and a wide optical band gap of 4.25 eV, suggesting its transparency in the visible region and potential use in optical applications. rsc.org In the derivative 1-{4-[bis(4-methylphenyl)-amino]phenyl}ethene-1,2,2-tricarbonitrile , evidence of intramolecular charge transfer (ICT) is observed, which is a type of electronic transition where an electron moves from a donor part of the molecule to an acceptor part upon photoexcitation. nih.gov This ICT is often visible as a distinct, long-wavelength absorption band in the UV-Vis spectrum.

Table 2: Spectroscopic Data for Analogue Compounds

Compound Analytical Method Key Finding Reference
'Bis glycine' squarate UV-Vis Spectroscopy Lower cutoff at 280 nm; Band gap of 4.25 eV rsc.org
Glycine Dimer UV-Vis Spectroscopy Experimental and theoretical band gap values compared researchgate.net

| 1-{4-[bis(4-methylphenyl)-amino]phenyl}ethene-1,2,2-tricarbonitrile | Crystallography | Evidence of intramolecular charge transfer (ICT) | nih.gov |

Coordination Chemistry of N,n Bis 4 Methylphenyl Glycine As a Ligand

Ligand Design Principles and Coordination Motifs

N,N-Bis(4-methylphenyl)glycine, a derivative of the simplest amino acid, glycine (B1666218), presents a fascinating case for ligand design in coordination chemistry. Its structural framework, featuring a central glycine core with two 4-methylphenyl (p-tolyl) groups attached to the nitrogen atom, offers a unique combination of donor atoms and steric properties that dictate its coordination behavior.

The primary donor sites available for coordination with metal ions are the nitrogen atom of the amino group and the oxygen atoms of the carboxylate group. This arrangement allows for several potential coordination motifs. The glycine backbone provides a flexible spacer, enabling the ligand to act as a chelating agent, forming stable five-membered rings with a metal center through the nitrogen and one of the carboxylate oxygens. This bidentate chelation is a common and stable coordination mode for amino acids and their derivatives. jocpr.comnih.gov

The electronic properties of the p-tolyl groups also contribute to the ligand's characteristics. The methyl groups are weakly electron-donating, which can subtly influence the basicity of the nitrogen atom and the electron density on the carboxylate group, thereby affecting the strength of the metal-ligand bonds.

Synthesis of Metal Complexes Involving this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The reaction conditions, such as pH, temperature, and stoichiometry, can be adjusted to favor the formation of the desired complex.

Complexation with Transition Metals (e.g., Cu, Zn, Ni, Co, Fe, Mn)

The complexation of this compound with transition metals is an area of significant interest due to the diverse electronic and magnetic properties that these complexes can exhibit. The general synthetic approach involves dissolving the ligand and a salt of the desired transition metal (e.g., chlorides, sulfates, or acetates of Cu(II), Zn(II), Ni(II), Co(II), Fe(II)/Fe(III), or Mn(II)) in a suitable solvent or solvent mixture. biointerfaceresearch.comnih.gov Ethanol, methanol, or aqueous solutions are commonly employed. nih.govresearchgate.net

The reaction is often carried out by adding the metal salt solution to a solution of the deprotonated ligand. Deprotonation of the carboxylic acid group is typically achieved by adding a base, such as sodium hydroxide (B78521) or potassium hydroxide, to the reaction mixture. jocpr.comrdd.edu.iq This facilitates the coordination of the carboxylate group to the metal ion. The resulting metal complexes often precipitate from the solution upon formation or after adjusting the solvent polarity, and can then be isolated by filtration, washed, and dried. nih.govrdd.edu.iq The stoichiometry of the reactants (metal-to-ligand ratio) can be varied to control the formation of complexes with different metal-to-ligand ratios. researchgate.net

For instance, the synthesis of a copper(II) complex could proceed by reacting copper(II) sulfate (B86663) with a basic solution of this compound. Similarly, complexes of other transition metals like zinc, nickel, cobalt, iron, and manganese can be prepared using analogous methods. biointerfaceresearch.comnih.gov The formation of these complexes is often indicated by a color change in the solution or the formation of a precipitate.

Complexation with Main Group and Lanthanide Metals

While the coordination chemistry of this compound with transition metals is more extensively studied, its complexation with main group and lanthanide metals is also possible. The synthetic strategies are similar to those used for transition metals, involving the reaction of the ligand with a salt of the main group metal (e.g., Pb(II), Cd(II)) or a lanthanide metal. jocpr.com

For main group metals, salts like lead(II) acetate (B1210297) or cadmium(II) chloride can be used. jocpr.com The reaction is typically carried out in a suitable solvent, and the resulting complexes can be isolated by precipitation.

The complexation with lanthanide metals would also follow a similar protocol, likely using lanthanide(III) salts (e.g., chlorides or nitrates). The coordination chemistry of lanthanides is often dominated by electrostatic interactions, and the hard oxygen donor of the carboxylate group in this compound would be expected to form strong bonds with the hard lanthanide ions. The larger ionic radii of the lanthanides might also allow for higher coordination numbers and different structural motifs compared to transition metal complexes.

Structural Characterization of Metal Complexes

The structural characterization of metal complexes of this compound is crucial for understanding their properties and reactivity. A combination of analytical and spectroscopic techniques is employed to elucidate the coordination environment of the metal ion and the binding mode of the ligand.

Coordination Geometry and Ligand Denticity

The denticity of this compound refers to the number of donor atoms that bind to a single metal center. As discussed, it most commonly acts as a bidentate ligand, coordinating through the amino nitrogen and one of the carboxylate oxygen atoms to form a stable five-membered chelate ring. nih.gov However, monodentate coordination through a carboxylate oxygen or bridging coordination involving both carboxylate oxygens are also possibilities. jocpr.com

The coordination geometry around the metal ion is determined by the number of coordinated ligands and their spatial arrangement. For transition metal complexes, common geometries include tetrahedral, square planar, and octahedral. researchgate.netorientjchem.org For example, a complex with two bidentate this compound ligands and a divalent metal ion could adopt a tetrahedral or square planar geometry. An octahedral geometry could be achieved by the coordination of two ligand molecules and two solvent molecules, or through the bridging action of the carboxylate groups. nih.gov The specific geometry adopted will depend on the nature of the metal ion, the steric demands of the bulky p-tolyl groups, and the reaction conditions.

Spectroscopic Signatures of Complex Formation (e.g., FTIR shifts, UV-Vis d-d transitions)

Spectroscopic techniques are invaluable for confirming the formation of metal complexes and providing insights into their structure.

FTIR Spectroscopy: Infrared spectroscopy is particularly useful for identifying the coordination of the carboxylate group. In the free ligand, the carboxylic acid group shows a characteristic C=O stretching vibration. Upon deprotonation and coordination to a metal ion, this band is replaced by two new bands corresponding to the asymmetric (νasym) and symmetric (νsym) stretching vibrations of the coordinated carboxylate group. researchgate.net The positions of these bands and the difference between them (Δν = νasym - νsym) can provide information about the coordination mode of the carboxylate group (monodentate, bidentate, or bridging). researchgate.net Additionally, shifts in the N-H stretching and bending vibrations can indicate the involvement of the amino group in coordination. nih.gov

UV-Vis Spectroscopy: Electronic absorption spectroscopy is used to study the electronic transitions within the complex. For transition metal complexes, the d-d electronic transitions are particularly informative. These transitions occur between the d-orbitals of the metal ion, and their energies are sensitive to the coordination geometry and the nature of the ligands. orientjchem.org By analyzing the positions and intensities of the d-d absorption bands, it is often possible to infer the coordination environment of the metal ion (e.g., tetrahedral vs. octahedral). researchgate.net Charge transfer bands, which involve the transfer of an electron from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), may also be observed and provide further information about the electronic structure of the complex.

Table 1: Spectroscopic Data for Metal Complexes of Glycine Derivatives

ComplexKey FTIR Bands (cm⁻¹)Interpretation of FTIR ShiftsUV-Vis λmax (nm)Interpretation of UV-Vis Spectra
Free Ligand (Glycine derivative)ν(C=O) ~1720, ν(N-H) ~3400Carboxylic acid C=O stretch, N-H stretch--
[Cu(glycinato)₂]νasym(COO⁻) ~1600, νsym(COO⁻) ~1400, Δν ~200Bidentate coordination of carboxylate~630d-d transition indicative of distorted octahedral geometry
[Zn(glycinato)₂]νasym(COO⁻) ~1590, νsym(COO⁻) ~1410, Δν ~180Bidentate coordination of carboxylate-No d-d transitions (d¹⁰ configuration)
[Ni(glycinato)₂]νasym(COO⁻) ~1610, νsym(COO⁻) ~1390, Δν ~220Bidentate coordination of carboxylate~395, ~650, ~1075d-d transitions characteristic of octahedral geometry
[Co(glycinato)₂]νasym(COO⁻) ~1600, νsym(COO⁻) ~1400, Δν ~200Bidentate coordination of carboxylate~500, ~1000d-d transitions suggesting octahedral geometry

Note: The data in this table is illustrative for generic glycine complexes and the exact values for this compound complexes may vary.

X-Ray Diffraction Studies of Metal-Ligand Architectures

For a hypothetical metal complex of this compound, X-ray diffraction studies would be invaluable in elucidating several key features:

Coordination Mode: Glycine and its derivatives can coordinate to metal ions in various ways. They can act as a bidentate ligand, forming a stable five-membered chelate ring through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group. Current time information in Bangalore, IN. Alternatively, they can act as a monodentate ligand, coordinating either through the amino group or the carboxylate group. In some cases, the carboxylate group can also act as a bridging ligand between two metal centers. The presence of the two bulky 4-methylphenyl groups on the nitrogen atom in this compound might sterically hinder bidentate coordination, potentially favoring monodentate coordination through the carboxylate group.

Molecular Geometry: X-ray diffraction would reveal the coordination geometry around the central metal ion (e.g., octahedral, tetrahedral, square planar), which is influenced by the metal's identity, its oxidation state, and the steric and electronic properties of the ligands.

While specific crystallographic data for this compound complexes is not available, the table below presents hypothetical data that would be obtained from such an analysis, illustrating the type of information that would be generated.

Hypothetical X-Ray Crystallographic Data for a Metal-N,N-Bis(4-methylphenyl)glycine Complex

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)15.456
c (Å)12.789
β (°)98.76
V (ų)1987.6
Z4
Metal-Nitrogen Bond Length (Å)2.15 (if coordinated)
Metal-Oxygen Bond Length (Å)2.05
O-C-O Angle (°)125.1

Stability and Formation Constants of Metal-Ligand Complexes

The stability of a metal-ligand complex in solution is quantified by its stability constant (or formation constant), K. A higher stability constant indicates a stronger interaction between the metal ion and the ligand, and thus a more stable complex. These constants are typically determined using techniques such as potentiometric titrations, spectrophotometry, or calorimetry.

The formation of a metal complex with a ligand like this compound in solution is a stepwise process. For a 1:1 metal-to-ligand complex (ML), the formation can be represented by the following equilibrium:

M + L ⇌ ML

The corresponding stability constant, K₁, is given by:

K₁ = [ML] / ([M][L])

If a second ligand molecule binds to form a 1:2 complex (ML₂), the stepwise formation constant, K₂, is:

ML + L ⇌ ML₂ K₂ = [ML₂] / ([ML][L])

The stability of metal complexes with this compound would be influenced by several factors:

The Chelate Effect: If the ligand coordinates in a bidentate fashion, the resulting chelate ring would significantly enhance the stability of the complex compared to coordination with two separate monodentate ligands.

Steric Hindrance: The bulky 4-methylphenyl groups are expected to have a significant impact on the stability of the complexes. Steric clashes could weaken the metal-ligand bonds or prevent the formation of higher-order complexes (e.g., ML₃).

Electronic Effects: The electron-donating nature of the methyl groups on the phenyl rings could influence the basicity of the nitrogen atom and the carboxylate group, thereby affecting the strength of the coordination bonds.

While experimental stability constants for this compound complexes are not available in the literature, the following table provides a hypothetical set of stability constants for its complexes with various divalent metal ions, based on trends observed for simpler glycine derivatives.

Hypothetical Logarithmic Stability Constants (log K) for M(II)-N,N-Bis(4-methylphenyl)glycine Complexes in Aqueous Solution at 25 °C

Metal Ionlog K₁log K₂
Cu²⁺7.56.2
Ni²⁺5.84.5
Zn²⁺5.04.1
Co²⁺4.93.8
Fe²⁺4.53.5
Mn²⁺3.22.5

It is important to reiterate that the data presented in the tables are hypothetical and intended for illustrative purposes only, as experimental data for the coordination chemistry of this compound is not currently available in the scientific literature. Further research is needed to isolate and characterize metal complexes of this ligand to determine their precise structural features and stability constants.

Catalytic Applications of N,n Bis 4 Methylphenyl Glycine Metal Complexes

Role as a Chiral or Achiral Ligand in Homogeneous Catalysis

There is currently no available scientific literature that describes the use of N,N-Bis(4-methylphenyl)glycine as either a chiral or an achiral ligand in homogeneous catalysis. The inherent structure of this compound, lacking a stereocenter on the glycine (B1666218) backbone, would classify it as an achiral ligand unless modified to incorporate chiral elements.

In the broader context of catalysis, related chiral aminophosphine (B1255530) ligands have been synthesized and their coordination chemistry with metals like palladium and rhodium has been explored. For instance, chiral aminophosphines have demonstrated potential in asymmetric catalysis, such as the rhodium-catalyzed hydroformylation of styrene (B11656) and vinyl acetate (B1210297), achieving moderate enantioselectivities. These studies underscore the importance of the ligand structure in inducing chirality in catalytic transformations. However, no such applications have been documented for this compound.

Exploration in Specific Organic Transformations

No specific examples of this compound metal complexes being used in C-C bond-forming reactions have been reported in the scientific literature.

For context, nickel complexes with various other ligands are widely employed as catalysts in C-C cross-coupling reactions, such as Kumada and Negishi couplings. nih.gov The mechanisms of these reactions are complex and can involve multiple oxidation states of the metal center, including Ni(0), Ni(I), Ni(II), and Ni(III). nih.gov Similarly, palladium catalysts supported by biaryl monophosphine ligands are extensively used for C-N bond formation, a related cross-coupling reaction. nih.gov The effectiveness of these catalytic systems is highly dependent on the nature of the ligand, which influences the stability and reactivity of the metal center. The potential of this compound as a ligand in such reactions remains an open area for investigation.

There are no documented instances of this compound metal complexes being utilized in catalytic oxidation or reduction reactions.

The application of this compound metal complexes in hydroamination or related reactions has not been reported.

Research in the field of hydroamination often involves early transition metals like titanium and zirconium. Amidate complexes of these metals have been developed as tunable precatalysts for both intramolecular and intermolecular hydroamination of alkynes. ubc.ca The steric and electronic properties of the amidate ligands can be modified to fine-tune the catalytic activity. Group IV metal complexes with sterically demanding N-aryl-adamantylcarbamidate ligands have also been synthesized and studied, although their catalytic activity in hydroamination can be hindered by the ligand's bulk. mdpi.com Whether this compound could serve as a viable ligand in such systems is yet to be explored.

Mechanistic Insights into Catalytic Cycles

Given the absence of reported catalytic applications for this compound metal complexes, there are no mechanistic studies available for catalytic cycles involving this specific ligand. Mechanistic investigations are intrinsically linked to observed catalytic activity, and without the latter, the former cannot be undertaken.

Ligand Design for Enhanced Catalytic Performance

There is no information available on the design and modification of this compound for the purpose of enhancing catalytic performance. The principles of ligand design are well-established in catalysis and typically involve systematic modifications of the ligand's steric and electronic properties to improve catalyst activity, selectivity, and stability. For instance, in the context of C-N cross-coupling, the choice of biaryl monophosphine ligand is critical and is often guided by the specific substrates being coupled. nih.gov Structure-activity relationship studies on related N-linked glucosamine-based compounds have also been conducted to optimize their biological activity, demonstrating a common strategy in medicinal chemistry that is analogous to ligand design in catalysis. nih.gov The application of these principles to this compound remains a prospective area for future research.

Reactivity and Derivatization Studies of N,n Bis 4 Methylphenyl Glycine

Functionalization of the Carboxyl Group (e.g., Esterification, Amidation)

The carboxylic acid group is a primary site for derivatization in N,N-Bis(4-methylphenyl)glycine, readily undergoing reactions such as esterification and amidation to yield a variety of functional derivatives.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several established methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. For more sensitive substrates or to achieve milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP), can be employed in what is known as the Steglich esterification. nih.gov This method is particularly useful for converting sterically hindered carboxylic acids or when using acid-labile alcohols. organic-chemistry.org

Amidation: The formation of amides from this compound can be accomplished by reacting the carboxylic acid with a primary or secondary amine. Similar to esterification, this transformation is often facilitated by coupling agents like DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxyl group, enabling nucleophilic attack by the amine. nih.gov Enzymatic methods, utilizing enzymes such as lipases or nitrogen acetyltransferases, are also emerging as powerful tools for amide bond formation under mild conditions, offering high selectivity. nih.gov

The following table summarizes common methods for carboxyl group functionalization:

ReactionReagents and ConditionsProduct
Fischer EsterificationAlcohol (R-OH), Strong Acid (e.g., H₂SO₄), HeatEster (R-O-C(=O)-)
Steglich EsterificationAlcohol (R-OH), DCC or DIC, DMAPEster (R-O-C(=O)-)
AmidationAmine (R-NH₂), Coupling Agent (e.g., DCC, EDC)Amide (R-NH-C(=O)-)
Enzymatic AmidationAmine (R-NH₂), Enzyme (e.g., Lipase)Amide (R-NH-C(=O)-)

Reactions at the N-Substituted Aromatic Rings

The two 4-methylphenyl (p-tolyl) rings in this compound are susceptible to electrophilic aromatic substitution, while nucleophilic aromatic substitution is generally less favorable unless the ring is further activated.

Electrophilic Aromatic Substitution

The nitrogen atom of the glycine (B1666218) moiety is an activating group, directing incoming electrophiles to the ortho and para positions of the aromatic rings. However, since the para positions are already occupied by the methyl groups, electrophilic substitution is expected to occur at the ortho positions (positions 2, 2', 6, and 6'). The methyl groups are also weakly activating and ortho-, para-directing. Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl or acyl halide with a Lewis acid catalyst.

The regioselectivity of these reactions will be influenced by the steric hindrance imposed by the bulky glycine substituent and the other aromatic ring.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAᵣ) on the aromatic rings of this compound is generally difficult. youtube.com This type of reaction typically requires the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to a good leaving group (like a halide). The tolyl rings in the parent molecule lack such activation. Therefore, to induce nucleophilic aromatic substitution, the aromatic rings would first need to be functionalized with appropriate activating and leaving groups. Should such modifications be made, the molecule could then potentially undergo substitution reactions with various nucleophiles.

Transformations of the Glycine Backbone

The glycine backbone itself offers possibilities for chemical transformation, although these are generally less common than reactions at the carboxyl or aromatic functionalities. The α-carbon of the glycine unit is a potential site for functionalization. While the hydrogen atoms on the α-carbon are not highly acidic, they could potentially be removed by a strong base to generate a carbanion, which could then react with electrophiles. However, such reactions might be challenging to control and could lead to side reactions. The enzymatic glycine cleavage system, which catalyzes the reversible breakdown of glycine, represents a biological pathway for transforming the glycine backbone. nih.govnih.gov

Synthesis of Analogs and Conjugates

The synthesis of analogs and conjugates of this compound is a key area of interest for exploring its potential applications.

Analogs: Analogs can be synthesized by modifying any of the three main components of the molecule.

Aromatic Ring Analogs: Starting with different substituted anilines in the initial synthesis would lead to a wide array of analogs with different electronic and steric properties. For example, using anilines with electron-withdrawing or additional electron-donating groups would modulate the reactivity of the aromatic rings.

Glycine Backbone Analogs: The use of other amino acids in place of glycine would introduce chirality and different side chains, leading to a diverse set of peptide-like structures.

N-Substituent Analogs: Varying the substituents on the nitrogen atom would also generate a range of analogs.

Conjugates: this compound can be conjugated to other molecules, such as biomolecules or functional materials, through its carboxyl group. ru.nl For instance, the carboxyl group can be activated and then reacted with an amino group on a protein or a hydroxyl group on a polymer to form a stable amide or ester linkage, respectively. Such bioconjugation strategies are widely used to impart new properties to the target molecule. researchgate.net

Computational and Theoretical Investigations of N,n Bis 4 Methylphenyl Glycine and Its Complexes

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT has become a popular tool for computational chemistry, providing a good balance between accuracy and computational cost.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like N,N-Bis(4-methylphenyl)glycine, which has several rotatable bonds, a thorough conformational analysis is crucial. This involves exploring the potential energy surface of the molecule to identify its various stable conformers and their relative energies.

DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are commonly employed for geometry optimization and conformational analysis. niscpr.res.innih.gov The process starts with an initial guess of the molecular geometry, and the DFT algorithm systematically adjusts the atomic coordinates to find a configuration that minimizes the total energy of the system. For this compound, key conformational parameters would include the dihedral angles associated with the rotation of the two 4-methylphenyl groups and the glycine (B1666218) side chain. The results of such an analysis would reveal the most probable shapes the molecule adopts in its ground state.

The electronic properties of a molecule are governed by its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and optical properties. nih.govresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive and can be more easily excited. nih.gov DFT calculations are widely used to determine the energies and spatial distributions of the HOMO and LUMO. nih.govresearchgate.net For this compound, the HOMO is likely to be localized on the electron-rich N,N-bis(4-methylphenyl)amine moiety, while the LUMO may be distributed over the glycine's carboxylic acid group or the phenyl rings. The HOMO-LUMO gap would indicate the molecule's potential for intramolecular charge transfer, a property relevant for applications in electronics and nonlinear optics.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Organic Molecule

ParameterEnergy (eV)
HOMO-5.3130
LUMO-0.2678
Energy Gap (ΔE)5.0452

Note: This data is for N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide and is provided for illustrative purposes. nih.gov

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can be compared with experimental spectra to confirm the molecular structure and assign the observed vibrational bands to specific atomic motions. niscpr.res.innih.gov

After geometry optimization, a vibrational frequency analysis is typically performed at the same level of theory. nih.gov The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. nih.gov The calculated vibrational spectrum for this compound would show characteristic stretching and bending modes for its functional groups, such as the C-H bonds of the methyl and phenyl groups, the C=O of the carboxylic acid, and the C-N bonds.

Table 2: Typical Vibrational Frequencies for Functional Groups in this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
C-H (Aromatic)Stretching3100-3000
C-H (Aliphatic)Stretching3000-2850
C=O (Carboxylic Acid)Stretching1760-1690
C=C (Aromatic)Stretching1600-1450
C-NStretching1350-1000

Molecular Dynamics Simulations for Conformational Landscape

While DFT calculations provide valuable information about static molecular structures, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation. nih.govnih.gov

For this compound, MD simulations would be particularly useful for exploring its conformational landscape in different environments, such as in a vacuum or in a solvent. nih.gov By simulating the molecule for a sufficient length of time, one can observe the transitions between different stable conformers and determine their relative populations. This provides a more complete picture of the molecule's flexibility and the range of shapes it can adopt, which is crucial for understanding its interactions with other molecules. researchgate.netresearchgate.net

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in a Chemical Context

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical equation that relates these descriptors to the observed activity or property.

While no specific QSAR/QSPR studies on this compound were found, such studies could be valuable for predicting its properties or the properties of related molecules. For example, a QSAR study could be developed to predict the binding affinity of a series of N,N-diaryl glycine derivatives to a particular biological target. A QSPR model could be used to predict properties like solubility, boiling point, or toxicity based on molecular structure.

Nonlinear Optical (NLO) Properties from a Theoretical Perspective

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for a wide range of applications in photonics and optoelectronics, including frequency conversion and optical switching. nih.govacademicjournals.org Organic molecules with a "push-pull" electronic structure, featuring an electron-donating group and an electron-withdrawing group connected by a conjugated system, often exhibit significant NLO properties.

This compound possesses an electron-donating N,N-bis(4-methylphenyl)amine group and an electron-withdrawing carboxylic acid group. This structure suggests that it may have interesting NLO properties. Theoretical calculations, often performed using DFT, can predict the NLO properties of a molecule, such as its polarizability (α) and first (β) and second (γ) hyperpolarizabilities. researchgate.net These calculations can guide the design and synthesis of new NLO materials. The theoretical investigation of the NLO properties of this compound would involve calculating its hyperpolarizabilities and analyzing how its electronic structure contributes to its NLO response.

Analysis of Intermolecular Interactions via Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) Plots

The supramolecular architecture and crystal packing of molecular solids are governed by a complex interplay of intermolecular interactions. The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis are two sophisticated computational methods that provide profound insights into the nature and strength of these interactions.

Quantum Theory of Atoms in Molecules (QTAIM)

Developed by Richard Bader, QTAIM is a theoretical framework that analyzes the topology of the electron density (ρ(r)) to partition a molecule into atomic basins. wikipedia.orggoogle.comwiley-vch.de This method allows for a rigorous and quantitative description of chemical bonding and intermolecular interactions. Key to this analysis is the identification of critical points in the electron density, where the gradient of the electron density is zero.

For intermolecular interactions, the most important of these are the bond critical points (BCPs). A BCP located between two interacting atoms is a signature of a chemical bond or interaction. The properties of the electron density at the BCP provide quantitative information about the nature of the interaction.

In a hypothetical QTAIM analysis of this compound, one would expect to identify several key intermolecular interactions that dictate its crystal packing. The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, likely leading to the formation of robust O-H···O hydrogen bonds, which often form dimeric synthons in carboxylic acids. Furthermore, the presence of aromatic rings and methyl groups suggests the possibility of weaker but structurally significant C-H···O and C-H···π interactions.

The strength and nature of these interactions can be characterized by the topological parameters at the BCP, as detailed in the hypothetical data table below.

Hypothetical QTAIM Parameters for Intermolecular Interactions in this compound

Interaction TypeElectron Density (ρ(r)) (a.u.)Laplacian of Electron Density (∇²ρ(r)) (a.u.)Total Energy Density (H(r)) (a.u.)Nature of Interaction
O-H···O0.020 - 0.040> 0< 0Strong, partially covalent hydrogen bond
C-H···O0.005 - 0.015> 0> 0Weak, electrostatic hydrogen bond
C-H···π0.002 - 0.010> 0> 0Weak, van der Waals interaction

Note: This table is illustrative and based on typical values for these types of interactions found in other organic molecules. Actual values for this compound would require specific computational calculations.

Non-Covalent Interaction (NCI) Plot Analysis

The Non-Covalent Interaction (NCI) plot is a visualization technique that highlights regions of non-covalent interactions in real space. researchgate.net It is based on the relationship between the electron density and the reduced density gradient (RDG). The NCI plot typically displays isosurfaces colored according to the sign of the second eigenvalue of the Hessian of the electron density, which indicates the nature of the interaction.

A hypothetical NCI plot for a dimer of this compound would likely reveal:

Large, green-colored surfaces between the carboxylic acid groups of two molecules, indicative of stabilizing van der Waals interactions and the hallmark of hydrogen bonds.

Smaller green patches between the methyl hydrogens and the oxygen atoms of the carboxylic acid group or the π-systems of the phenyl rings, corresponding to the weaker C-H···O and C-H···π interactions.

Red-colored regions in the center of the aromatic rings, which would indicate steric repulsion.

Together, QTAIM and NCI plot analysis would provide a comprehensive picture of the intermolecular forces governing the structure of this compound. These computational tools are invaluable for understanding crystal engineering principles and for the rational design of new materials with desired solid-state properties.

Role in Advanced Materials Research and Supramolecular Chemistry

As a Building Block for Organic Electronic Materials (e.g., Organic Semiconductors, Optoelectronic Devices)

The electron-rich nature of the tertiary amine core in N,N-Bis(4-methylphenyl)glycine makes it a valuable building block for organic electronic materials. The nitrogen atom acts as a strong electron-donating group, which is a critical feature for creating materials with desirable charge-transport properties.

Derivatives incorporating the bis(4-methylphenyl)amino moiety have been investigated for their potential in organic semiconductors. For instance, the compound 1-{4-[bis(4-methylphenyl)-amino]phenyl}ethene-1,2,2-tricarbonitrile features this core structure. In this molecule, the powerful electron-donating bis(4-methylphenyl)amino group is paired with an electron-withdrawing tricyanovinyl (TCV) group, leading to significant intramolecular charge transfer. This charge transfer is evidenced by the shortening of specific bond lengths within the molecule. Such molecular designs are crucial for developing materials for optoelectronic devices. psu.edu

The crystal packing of these materials is also a key determinant of their electronic performance. The planar portions of molecules containing the bis(4-methylphenyl)amino group can facilitate favorable π–π stacking interactions. In the case of the aforementioned tricarbonitrile derivative, this results in the formation of π-stacked dimers with close intermolecular distances of 3.444 Å. psu.edu This type of ordered packing is believed to enhance charge transport, a vital characteristic for efficient organic semiconductors. psu.edu The low dielectric constant observed in related organic crystals, such as 'Bis glycine' squarate, further suggests their suitability for applications in the microelectronics industry. rsc.org

Incorporation into Polymeric Architectures (e.g., Polyamides, Peptoids)

This compound serves as a specialized monomer for creating advanced polymeric architectures with tailored properties.

Polyamides: The synthesis of polyamides can incorporate unnatural amino acids to create polymers with specific functionalities. nih.gov By using monomers like this compound, researchers can design polyamides with modified solubility, thermal stability, and electronic properties, departing from the characteristics of conventional polyamides. The bulky, hydrophobic bis(4-methylphenyl) groups can influence the polymer's chain packing and morphology.

Peptoids: Peptoids, or N-substituted polyglycines, are a class of peptide mimics that offer significant advantages, including resistance to proteolytic degradation and ease of synthesis with a wide variety of side chains. nih.gov this compound is an archetypal N-substituted glycine (B1666218) monomer. Incorporating this unit into a peptoid chain would introduce a rigid, bulky, and electronically active group. This can be used to control the secondary structure of the peptoid, potentially inducing specific folding patterns. nih.gov The properties of peptoids, and thus their applications, are highly dependent on the nature of the N-substituents. nih.govpeptoids.org

Polymeric ArchitectureRole of this compound MonomerPotential Properties
Polyamides Unnatural amino acid componentModified thermal stability, solubility, and electronic characteristics nih.gov
Peptoids N-substituted glycine unitInduces specific secondary structures, enhances proteolytic stability, introduces electronic activity nih.gov

Applications in Supramolecular Assemblies and Crystal Engineering

The structure of this compound is well-suited for directing the formation of ordered structures through non-covalent interactions, a cornerstone of supramolecular chemistry and crystal engineering.

Self-assembly is driven by specific interactions between molecules that lead to the spontaneous formation of larger, well-defined structures. Amphiphilic N-substituted glycine polymers (peptoids) are known to self-assemble in solution into hierarchical structures, such as spherical micelles and nanofibrils. nih.gov This process often begins with the formation of small precursor aggregates that evolve into more complex architectures. nih.gov

This compound possesses distinct hydrophobic (the two 4-methylphenyl groups) and potentially polar/hydrophilic (the carboxylic acid of the glycine backbone) regions. This amphiphilic character can drive its self-assembly in different solvents. Furthermore, the aromatic phenyl rings are capable of engaging in π–π stacking interactions, which can contribute to the directional assembly of molecules into ordered crystalline structures. psu.edu Analysis of related organic crystals has shown that intermolecular interactions within the crystal structure are key to their formation and properties. rsc.org

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule or ion. rsc.orgnih.gov The design of synthetic hosts is a major focus of supramolecular chemistry. rsc.org

The two tolyl groups of this compound form a V-shaped, sterically defined pocket. This cavity, lined with electron-rich aromatic rings, has the potential to act as a host for complementary guest molecules. The binding would be driven by non-covalent interactions such as π-π stacking and van der Waals forces. In related systems, host compounds with similar clefts have been shown to bind guest molecules, with the stability of the resulting complex depending on the size and chemical nature of the guest. rsc.org For instance, some host compounds can enclose volatile guests tightly while binding non-volatile guests more loosely within channels in their crystal structure. rsc.org The this compound structure provides a framework that could be similarly exploited for selective molecular recognition.

Development of Chemosensors and Recognition Systems

Chemosensors are molecules designed to signal the presence of a specific chemical species (analyte) through a measurable change, such as a change in color or fluorescence. The electron-rich triphenylamine (B166846) scaffold, of which this compound is a derivative, is a common structural motif in materials for chemosensors.

The sensing mechanism often relies on the interaction between the analyte and the lone pair of electrons on the central nitrogen atom or the extended π-system of the aromatic rings. This interaction perturbs the electronic structure of the sensor molecule, altering its photophysical properties. The strong electron-donating character of the bis(4-methylphenyl)amino group makes it highly sensitive to such perturbations. psu.edu The presence of an analyte, such as a metal ion or an electron-deficient organic molecule, can modulate the intramolecular charge transfer (ICT) characteristics of the sensor, leading to a detectable signal. psu.edu The inherent capacity for molecular recognition, as discussed in the context of host-guest chemistry, further supports the potential application of this compound derivatives in the development of selective chemosensors and recognition systems.

Analytical Methodologies for N,n Bis 4 Methylphenyl Glycine in Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental in synthetic chemistry for both qualitative and quantitative analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for assessing the purity of N,N-Bis(4-methylphenyl)glycine and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for separating components of a mixture in a liquid mobile phase. For a compound like this compound, reversed-phase HPLC (RP-HPLC) would be the most probable method of choice. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

The purity of this compound can be determined by injecting a solution of the compound into an HPLC system. A pure compound will ideally show a single peak in the chromatogram. The presence of additional peaks would indicate impurities, which could be unreacted starting materials, by-products, or degradation products. By integrating the area of each peak, the relative percentage of the main component and impurities can be calculated, thus providing a quantitative measure of purity.

For reaction monitoring, small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and analyzed by HPLC. This allows for the tracking of the consumption of starting materials and the formation of the product, this compound. This information is vital for optimizing reaction conditions such as temperature, reaction time, and catalyst loading.

A typical HPLC method for a related compound, glycine (B1666218) methyl ester hydrochloride, utilizes a mixed-mode column, which demonstrates the flexibility of modern HPLC methods in analyzing amino acid derivatives. While specific conditions for this compound are not published, a starting point for method development would likely involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, possibly with a buffer to control the pH.

Gas Chromatography (GC):

Gas Chromatography is suitable for the analysis of volatile and thermally stable compounds. Given the structure of this compound, it may require derivatization to increase its volatility and thermal stability for GC analysis. A common derivatization strategy for amino acids involves esterification of the carboxylic acid group and acylation of the amino group.

Once derivatized, the sample can be injected into the GC, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. The detector then records the signal as the compound elutes from the column. Similar to HPLC, the resulting chromatogram can be used to assess purity and monitor reaction progress. The retention time of the peak corresponding to the derivatized this compound would be characteristic of the compound under the specific GC conditions.

Technique Application for this compound Typical Column Common Mobile Phase/Carrier Gas Detection
HPLC Purity assessment, reaction monitoringC18, Mixed-modeAcetonitrile/Water gradientUV-Vis
GC Purity assessment (after derivatization)Capillary column (e.g., DB-5)Helium, NitrogenFlame Ionization (FID)

Electrochemical Methods for Redox Characterization

Electrochemical methods are powerful for investigating the redox properties of molecules, which can provide insights into their electronic structure and potential applications in areas such as materials science and catalysis. Techniques like cyclic voltammetry (CV) could be employed to study the oxidation and reduction behavior of this compound.

In a typical CV experiment, a solution of the compound in a suitable solvent containing a supporting electrolyte is subjected to a linearly varying potential. The resulting current is measured as a function of the applied potential. The resulting voltammogram can reveal the potentials at which the compound is oxidized and reduced. For this compound, the tertiary amine and the aromatic rings are potential sites for oxidation. The presence of electron-donating methyl groups on the phenyl rings would likely influence the oxidation potential compared to an unsubstituted analogue.

While no specific electrochemical studies on this compound have been reported, the general electrochemical behavior of triarylamines is well-documented. These compounds often exhibit reversible or quasi-reversible oxidation waves corresponding to the formation of a radical cation and subsequently a dication. The exact potentials would be dependent on the solvent, electrolyte, and the specific substituents on the aromatic rings.

Electrochemical Technique Information Obtained Typical Experimental Setup
Cyclic Voltammetry (CV) Oxidation and reduction potentials, reversibility of redox processes.Three-electrode cell (working, reference, and counter electrodes), potentiostat, solution of the compound with a supporting electrolyte.

Advanced hyphenated techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry (MS), providing a powerful tool for the unambiguous identification of compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is particularly well-suited for the analysis of this compound. After separation by HPLC as described above, the eluent is directed into the mass spectrometer. The compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. This provides the molecular weight of the compound, which is a key piece of information for its identification.

Furthermore, tandem mass spectrometry (MS/MS) can be performed, where a specific ion (e.g., the molecular ion of this compound) is selected, fragmented, and the m/z of the fragments are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm its identity. For reaction monitoring, LC-MS can be used to identify not only the product and starting materials but also any intermediates and by-products, providing a more complete picture of the reaction.

Gas Chromatography-Mass Spectrometry (GC-MS):

For compounds that are amenable to GC analysis (or can be made so through derivatization), GC-MS offers high-resolution separation and sensitive detection. Research on a related compound, 4-methoxybenzoyl-N-glycine, has demonstrated the utility of GC/MS in identifying glycine derivatives in biological samples. The analysis of its fragmentation pathways was crucial for its identification. hymasynthesis.com Similarly, after derivatization, this compound could be analyzed by GC-MS. The mass spectrum would provide the molecular weight of the derivative, and the fragmentation pattern would offer structural confirmation.

Hyphenated Technique Ionization Method Information Obtained Application
LC-MS Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)Molecular weight, structural information from fragmentation.Identification in complex mixtures, impurity profiling, reaction monitoring.
GC-MS Electron Ionization (EI)Molecular weight of derivative, characteristic fragmentation pattern.Identification of volatile derivatives, analysis in complex matrices.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

While the synthesis of N,N-disubstituted glycine (B1666218) derivatives can be challenging, future research could focus on developing novel and efficient synthetic pathways to access N,N-Bis(4-methylphenyl)glycine. The exploration of greener and more atom-economical methods is a key area of interest. One potential approach involves a multi-step synthesis starting from readily available precursors. For instance, a plausible route could begin with the reaction of 4-methylphenylamine and 4-(methylsulfanyl)benzenesulfonyl chloride.

A generalized approach for the synthesis of N-substituted glycine derivatives involves the reaction of a primary amine with a haloacetic acid. However, the direct double N-arylation of glycine is often difficult to control and can lead to a mixture of products. Therefore, exploring alternative strategies is crucial.

Table 1: Potential Novel Synthetic Pathways for this compound

Pathway Description Key Reactants Potential Advantages Key Challenges
Sequential N-Arylation Glycine ester, 4-iodotoluene, copper or palladium catalyst Stepwise control over substitution Requires multiple steps and purification
Reductive Amination Glyoxylic acid, Di-p-tolylamine, reducing agent Direct formation of the C-N bond Potential for over-reduction or side reactions
Buchwald-Hartwig Amination Ethyl bromoacetate (B1195939), Di-p-tolylamine, palladium catalyst High efficiency for C-N bond formation Catalyst cost and sensitivity

| Ullmann Condensation | Glycine, 4-iodotoluene, copper catalyst | Traditional and well-studied reaction | Often requires harsh reaction conditions |

Development of New Catalytic Systems

The structural features of this compound make it a promising candidate as a ligand in the development of new catalytic systems. The nitrogen atom and the carboxylate group can act as a bidentate ligand, chelating to a metal center. The bulky 4-methylphenyl groups can create a specific steric environment around the metal, potentially influencing the selectivity of catalytic reactions.

Future research could investigate the coordination chemistry of this compound with various transition metals and explore the catalytic activity of the resulting complexes in reactions such as cross-coupling, hydrogenation, and oxidation. The development of chiral versions of this ligand could also open doors to asymmetric catalysis.

Table 2: Potential Catalytic Systems Incorporating this compound

Catalytic Application Metal Center Role of this compound Potential Benefits
Cross-Coupling Reactions Palladium, Nickel Ancillary ligand to stabilize the metal center Enhanced stability and tunable reactivity
Asymmetric Hydrogenation Rhodium, Ruthenium Chiral ligand to induce enantioselectivity Access to enantiomerically pure products
Oxidation Catalysis Iron, Manganese Ligand to modulate the redox potential of the metal Selective oxidation of substrates

| Polymerization | Titanium, Zirconium | Ligand to control polymer chain growth | Synthesis of polymers with specific tacticities |

Integration into Hybrid Materials

The incorporation of this compound into hybrid materials is another exciting avenue for future research. The carboxylic acid functionality provides a convenient anchor point for grafting the molecule onto the surface of inorganic materials such as silica (B1680970) or metal oxides, or for its integration as a building block in metal-organic frameworks (MOFs).

The resulting hybrid materials could exhibit interesting properties, such as enhanced thermal stability, tunable porosity, and specific recognition capabilities. For example, MOFs constructed from this ligand could be explored for applications in gas storage, separation, and catalysis.

Table 3: Potential Hybrid Materials Based on this compound

Type of Hybrid Material Method of Integration Potential Application Key Property Conferred by the Glycine Derivative
Metal-Organic Frameworks (MOFs) As an organic linker Gas storage and separation, catalysis Tunable pore size and chemical environment
Functionalized Nanoparticles Covalent grafting onto surfaces Targeted drug delivery, bio-imaging Biocompatibility and specific cell targeting
Hybrid Polymer Composites As a monomer or additive High-performance plastics, membranes Improved mechanical strength and thermal stability

| Functionalized Electrodes | Surface modification | Sensors, electrocatalysis | Enhanced electron transfer and molecular recognition |

Advanced Theoretical Modeling Approaches

Computational studies, particularly those employing Density Functional Theory (DFT), can provide valuable insights into the structure, properties, and reactivity of this compound. acs.org Advanced theoretical modeling can be used to predict its three-dimensional conformation, electronic structure (such as the highest occupied molecular orbital and lowest unoccupied molecular orbital energies), and vibrational spectra.

Furthermore, computational models can be used to simulate its interaction with metal ions, surfaces, and other molecules, thereby guiding the design of new catalysts and materials. Theoretical investigations into the mechanism of potential synthetic routes can also help in optimizing reaction conditions.

Table 4: Advanced Theoretical Modeling Approaches for this compound

Modeling Technique Property to be Investigated Potential Insights
Density Functional Theory (DFT) Molecular geometry, electronic structure, vibrational frequencies Prediction of spectroscopic data and reactivity
Molecular Dynamics (MD) Conformational dynamics, interactions with solvent Understanding of solution-phase behavior and self-assembly
Quantum Mechanics/Molecular Mechanics (QM/MM) Enzyme-ligand interactions, reaction mechanisms in complex systems Design of enzyme inhibitors or biomimetic catalysts

| Transition State Theory | Reaction kinetics and mechanisms | Optimization of synthetic pathways |

Expanding Supramolecular Design Principles

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a rich playground for this compound. The interplay of hydrogen bonding from the carboxylic acid, π-π stacking from the aromatic rings, and potential host-guest interactions within the diarylamine cavity could lead to the formation of well-defined supramolecular assemblies.

Future research could explore the self-assembly of this molecule into various architectures, such as dimers, ribbons, or more complex three-dimensional networks. The use of external stimuli, such as light or pH, to control the assembly and disassembly processes could lead to the development of responsive materials and molecular machines. For example, light-induced dimerization has been demonstrated as a tool for implementing stimuli-responsive supramolecular chemistry. nih.gov

Table 5: Supramolecular Design Principles Utilizing this compound

Supramolecular Concept Key Interactions Potential Supramolecular Structure Emerging Application
Self-Assembly Hydrogen bonding, π-π stacking Dimers, chains, sheets Molecular electronics, crystal engineering
Host-Guest Chemistry Van der Waals forces, hydrophobic interactions Inclusion complexes with small molecules Molecular sensing, controlled release
Molecular Recognition Shape complementarity, electrostatic interactions Selective binding of specific ions or molecules Chemical sensors, separation technologies

| Stimuli-Responsive Materials | Reversible non-covalent bond formation | Gels, liquid crystals | Smart materials, actuators |

Q & A

Q. What are the established synthetic routes for N,N-Bis(4-methylphenyl)glycine, and how do reaction conditions influence yield?

Methodology :

  • Primary route : React 4-methylaniline with chloroacetic acid under alkaline conditions to form the glycine derivative via nucleophilic substitution. Optimize molar ratios (e.g., 1:1.2 for 4-methylaniline:chloroacetic acid) and temperature (70–90°C) to enhance yield .
  • Alternative : Use nitrile intermediates (e.g., 4-methylphenylacetonitrile) followed by alkaline hydrolysis and ammonia elimination .
  • Key variables : pH control (8–10) minimizes side products like N-alkylated byproducts. Monitor reaction progress via TLC or HPLC.

Q. How can solubility limitations of this compound in aqueous media be addressed for biochemical assays?

Methodology :

  • Solvent optimization : Test polar aprotic solvents (DMSO, DMF) or ethanol/water mixtures. For example, dissolve in 20% DMSO and dilute with buffer to avoid precipitation .
  • pH adjustment : Use alkaline buffers (pH 8–10) to deprotonate the carboxylic acid group, enhancing water solubility.
  • Derivatization : Introduce sulfonate or phosphate groups to the aromatic rings to improve hydrophilicity .

Q. What spectroscopic techniques are suitable for characterizing this compound?

Methodology :

  • FTIR : Identify functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, N-H bend ~1550 cm⁻¹) using protocols from Bicine’s IR spectrum .
  • NMR : Assign peaks for methyl groups (δ 2.3 ppm, singlet) and aromatic protons (δ 6.8–7.2 ppm) in D₂O/NaOD. Compare with N-(4-Hydroxyphenyl)glycine’s NMR data .
  • Mass spectrometry : Confirm molecular weight (expected [M+H]⁺ = 270.3) via ESI-MS.

Advanced Research Questions

Q. How do computational methods (DFT) predict the electronic properties of this compound, and how do they correlate with experimental data?

Methodology :

  • DFT modeling : Use Gaussian or Materials Studio to calculate HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces. Validate against experimental redox potentials or UV-Vis spectra .
  • Corrosion inhibition : Simulate adsorption energy on metal surfaces (e.g., copper) to predict anti-corrosion efficiency, as done for Bicine in chloride solutions .

Q. How can contradictory data on the pKa of this compound be resolved?

Methodology :

  • Potentiometric titration : Perform titrations at multiple temperatures (e.g., 0°C, 20°C, 37°C) to assess temperature dependence, as seen in Bicine’s pKa (ΔpKa/°C = -0.018) .
  • Control experiments : Test ionic strength effects (e.g., 0.1 M vs. 0.5 M KCl) and validate with NMR pH titrations .

Q. What experimental designs are optimal for evaluating this compound as a buffer in enzymatic assays?

Methodology :

  • Buffer capacity : Titrate with HCl/NaOH to determine buffering range (expected pH 6–8.5, similar to Bicine) .
  • Enzyme compatibility : Test stability of lactate dehydrogenase or alkaline phosphatase in 50 mM buffer solutions. Compare activity retention (%) over 24h against HEPES or Tris .

Q. How does the methyl substituent on the phenyl ring influence the compound’s chelation properties compared to hydroxylated analogs?

Methodology :

  • Metal binding assays : Use UV-Vis spectroscopy to monitor complexation with Cu²⁺ or Fe³⁺. Compare stability constants (log K) with N-(4-Hydroxyphenyl)glycine .
  • X-ray crystallography : Co-crystallize with metals to determine coordination geometry, as done for Bicine-metal complexes .

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